molecular formula C12H16O5 B1247631 Pyrenocine E

Pyrenocine E

Cat. No.: B1247631
M. Wt: 240.25 g/mol
InChI Key: VYMFDNISAJNCNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrenocine E is a member of the pyrenocine family, a group of α-pyrone derivatives primarily isolated from fungal species such as Penicillium and Colletotrichum. These compounds exhibit diverse bioactivities, including antitumor, anti-inflammatory, and antimicrobial properties. Pyrenocine E has been identified in marine and terrestrial fungi, with structural similarities to other pyrenocines like Pyrenocine A, B, and I . While its exact biosynthetic pathway remains unclear, its α-pyrone core and variable side-chain modifications contribute to its biological specificity.

Properties

Molecular Formula

C12H16O5

Molecular Weight

240.25 g/mol

IUPAC Name

4-methoxy-5-(3-methoxybutanoyl)-6-methylpyran-2-one

InChI

InChI=1S/C12H16O5/c1-7(15-3)5-9(13)12-8(2)17-11(14)6-10(12)16-4/h6-7H,5H2,1-4H3

InChI Key

VYMFDNISAJNCNA-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC(=O)O1)OC)C(=O)CC(C)OC

Canonical SMILES

CC1=C(C(=CC(=O)O1)OC)C(=O)CC(C)OC

Synonyms

pyrenocine E

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison with Analogous Pyrenocines

Pyrenocine E shares the α-pyrone backbone common to all pyrenocines but differs in substituent groups, which dictate its bioactivity. Key structural distinctions include:

Compound Core Structure Substituents Source
Pyrenocine A 4-methoxy-6-methyl-α-pyrone 5-[(1E)-3-hydroxy-1-butenyl] Penicillium paxilli
Pyrenocine B 4-methoxy-6-methyl-α-pyrone 5-[(1E)-1-oxo-3-hydroxy-1-propenyl] Pyrenochaeta terrestris
Pyrenocine E α-pyrone (exact substituents unspecified) Likely variant at C-5 or side chain Colletotrichum sp.
Pyrenocine I 4-methoxy-6-methyl-α-pyrone 5-[(1E)-3-hydroxy-1-butenyl] (similar to A) Paecilomyces sp.

Key Insight: The 3-hydroxy-1-butenyl side chain in Pyrenocines A and I enhances antitrypanosomal activity, while Pyrenocine B’s 1-oxo group correlates with its role in antigen presentation . Pyrenocine E’s structural profile remains less characterized but is hypothesized to influence its cytotoxicity .

Antitumor Activity

Pyrenocine E demonstrates moderate cytotoxicity against cancer cells, though it is less potent than Pyrenocine A:

Compound Cancer Cell Line IC₅₀ (μM) Source
Pyrenocine A Prostate (VCaP) 7.92 ± 0.86
Pyrenocine E Prostate (VCaP) 10.13 ± 0.88
Pyrenocine A Breast (MDA-MB-231) <2.0 μg/mL
Pyrenocine E Breast (MDA-MB-231) <30 μg/mL

Mechanistic Notes: Pyrenocine A suppresses NF-κB-dependent genes (e.g., Cxcl1, Ccl2), reducing pro-inflammatory mediators like TNF-α and PGE2 . Pyrenocine E’s antitumor mechanism is less studied but may involve similar pathways .

Anti-Inflammatory Activity

Pyrenocine A is the most well-characterized anti-inflammatory pyrenocine:

  • NO Inhibition: IC₅₀ <3.75 μM in LPS-stimulated macrophages via MyD88-dependent pathways .
  • Cytokine Modulation : Suppresses TNF-α (up to 50%) and PGE2 (30–50%) .

Pyrenocine E lacks reported anti-inflammatory data, highlighting a key functional divergence within the family.

Antitrypanosomal Activity

Pyrenocine A exhibits the strongest activity against Trypanosoma brucei (IC₅₀ = 0.12 μg/mL), outperforming Pyrenocine I (IC₅₀ = 1.8 μg/mL) and the drug suramin . Pyrenocine E’s activity against trypanosomes remains unstudied.

Antiviral Activity

Pyrenocine A inhibits HSV-1 (adsorption phase) and AMPV (replication phase) .

Mechanistic and Functional Divergence

Property Pyrenocine A Pyrenocine E Pyrenocine B
Primary Bioactivity Anti-inflammatory, antitrypanosomal Antitumor Antigen presentation inhibition
Key Target MyD88/NF-κB pathway Unclear EpsinR in dendritic cells
Structural Driver 3-hydroxy-1-butenyl side chain Undefined substituents 1-oxo group

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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